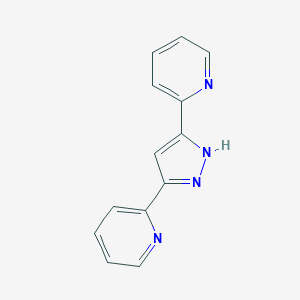

3,5-Di(2-pyridyl)pyrazole

Beschreibung

Significance of Pyrazole-Based N-Donor Ligands in Contemporary Coordination Chemistry

Pyrazole (B372694) and its derivatives are a cornerstone in the field of coordination chemistry. researchgate.netresearchgate.net These nitrogen-containing heterocyclic compounds are classified as N-donor ligands, meaning they can donate a pair of electrons from a nitrogen atom to a metal center, forming a coordinate bond. This interaction is fundamental to the construction of a vast array of coordination complexes, ranging from simple mononuclear species to intricate polynuclear and supramolecular assemblies. nih.gov

The versatility of pyrazole-based ligands stems from their tunable electronic and steric properties. By modifying the substituents on the pyrazole ring, chemists can precisely control the ligand's coordination behavior, influencing the geometry, reactivity, and physical properties of the resulting metal complexes. nih.gov This adaptability makes pyrazole derivatives invaluable tools in various applications, including:

Catalysis: Metal complexes featuring pyrazole-based ligands are effective catalysts for a wide range of organic transformations. nih.gov

Materials Science: These ligands are instrumental in the design of advanced materials with tailored magnetic, optical, and electronic properties. chemimpex.com

Bioinorganic Chemistry: Pyrazole-containing complexes serve as models for the active sites of metalloenzymes, providing insights into biological processes.

Overview of the Research Landscape for 3,5-Di(2-pyridyl)pyrazole

Research on this compound has gained considerable momentum, driven by its exceptional coordinating capabilities. chemimpex.com The presence of both pyrazole and pyridine (B92270) nitrogen atoms allows this ligand to bind to metal ions in multiple ways, leading to the formation of diverse and structurally interesting complexes.

Key areas of investigation include:

Synthesis and Characterization: Researchers are continuously developing new and efficient methods for the synthesis of this compound and its derivatives. researchgate.net Advanced spectroscopic and crystallographic techniques are employed to thoroughly characterize the structures and properties of these compounds.

Coordination Chemistry: A significant portion of research is dedicated to exploring the coordination behavior of this compound with a wide range of transition metals. bohrium.com This includes studies on the formation of both discrete molecules and extended coordination polymers.

Applications: The unique properties of metal complexes derived from this compound have led to their exploration in various fields. These include catalysis, where they can facilitate reactions such as water oxidation, and materials science, for the development of new sensors and photoluminescent materials. chemimpex.commdpi.com

Scope and Research Objectives within the Academic Context

Within the academic realm, the study of this compound is focused on several key objectives:

Fundamental Understanding: A primary goal is to gain a deeper understanding of the fundamental principles that govern the coordination chemistry of this ligand. This includes elucidating the factors that control the self-assembly of its metal complexes and the relationship between their structure and properties.

Development of New Materials: Researchers aim to leverage the unique characteristics of this compound to design and synthesize novel materials with specific functions. This could involve creating highly efficient catalysts, luminescent sensors for environmental monitoring, or magnetic materials for data storage. chemimpex.com

Exploration of New Reactivity: Another objective is to explore the potential of this compound-metal complexes to mediate new and challenging chemical transformations. This includes the activation of small molecules and the development of environmentally friendly catalytic processes.

The ongoing research into this compound continues to expand the frontiers of coordination chemistry, with the potential for significant contributions to catalysis, materials science, and beyond.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRKCUYKQQEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346642 | |

| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129485-83-2 | |

| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Di(2-pyridyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 3,5-Di(2-pyridyl)pyrazole and its Precursors

The primary and most documented method for synthesizing this compound involves the cyclization of a 1,3-diketone with hydrazine (B178648). A common precursor, 1,3-di(pyridin-2-yl)propane-1,3-dione, is reacted with hydrazine monohydrate to yield the desired pyrazole (B372694). researchgate.net

Another established route utilizes the reaction of 2-pyridylhydrazine with 2,2'-bipyridine-3,3'-dicarboxaldehyde under acidic conditions. This process proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization to form the pyrazole ring, with yields typically ranging from 60-75%. The choice of acid catalyst can influence the reaction yield; for instance, using p-toluenesulfonic acid (PTSA) has been shown to increase the yield to 82% by promoting faster cyclization. However, maintaining careful pH control is crucial to prevent the decomposition of the pyridyl groups.

The synthesis of necessary precursors is also well-documented. For example, 2-acetylpyridine (B122185) can be prepared through the acylation of 2-bromopyridine (B144113) using a Grignard reagent. wikipedia.org Picolinoylacetonitrile, another potential precursor, has also been described in the literature. datapdf.com

Advanced Functionalization and Substitution of the this compound Scaffold

The versatility of the this compound scaffold allows for extensive functionalization to tailor its properties for specific applications.

N-Substitution Effects on Ligand Properties and Reactivity

Modification of the pyrazole's N1 position significantly impacts the ligand's characteristics. N-substitution can be achieved by reacting the NH-pyrazole with various electrophiles. For instance, N-alkylation can alter the steric and electronic properties of the ligand, which in turn influences the coordination geometry and reactivity of its metal complexes. acs.org Studies on N-methyl arylazo-3,5-(di-2-pyridyl)pyrazole have demonstrated that N-substitution can create photoswitchable molecules, with the potential for reversible pH modulation by light. rsc.org The introduction of different substituents on the nitrogen atom can also affect the stability of isomers and the ligand's response to external stimuli like pH and counter-ions. rsc.org

Introduction of Diverse Pendant Aromatic Groups and Their Influence

Attaching various aromatic groups to the pyrazole or pyridyl rings is a common strategy to modify the ligand's properties. These pendant groups can influence the ligand's solubility, electronic properties, and the supramolecular architecture of its metal complexes. For example, the introduction of phenyl, naphthyl, or anthracenyl groups at the 5-position of the pyrazole ring has been shown to have a minimal effect on the core structure of manganese(I) carbonyl complexes but allows for the attachment of diverse functional units at the periphery. mdpi.com Research has also explored the synthesis of ligands with pendant 3-methylbenzyl and naphthalen-2-ylmethyl groups to study their coordination behavior with various metal ions like Cu(II), Zn(II), Ni(II), and Ru(II). researchgate.net

Development of Hybrid Pyridylpyrazole Systems

Hybrid ligand systems incorporating the pyridylpyrazole moiety have been developed to access novel coordination chemistry. These systems can be created by linking the pyridylpyrazole unit to other heterocyclic rings or functional groups. For instance, pyrazole-oxindole hybrid systems have been synthesized through the condensation of 5-aminopyrazoles with N-substituted isatin. mdpi.com Another approach involves the synthesis of triazole-pyrazole hybrids, where the pyrazole is functionalized before the attachment of the triazole unit via a copper-catalyzed azide-alkyne cycloaddition. beilstein-journals.org These hybrid systems often exhibit unique electronic and photophysical properties.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for pyrazole derivatives. researchgate.netthieme-connect.com These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. For the synthesis of 3-(2-pyridyl)pyrazole, microwave irradiation has been shown to drastically reduce reaction times and temperatures compared to conventional heating methods. researchgate.net One study detailed a two-step microwave-assisted synthesis that was significantly faster than the traditional 16-hour reflux. researchgate.net

Solvent-free reaction conditions represent another green chemistry strategy. The synthesis of pyrazole derivatives has been successfully carried out in the presence of tetrabutylammonium (B224687) bromide, an organic ionic salt, at room temperature without any solvent, achieving high yields. tandfonline.com Furthermore, grinding techniques have been employed for the synthesis of heterocyclic compounds bearing a pyrazole moiety, offering an efficient and environmentally benign alternative to traditional solution-phase reactions. nih.gov The use of water as a solvent and nanocatalysts are also being explored to develop more sustainable synthetic protocols. researchgate.netthieme-connect.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Mechanistic studies on pyrazole synthesis have provided valuable insights into the reaction pathways.

For instance, the formation of pyrazoles via the oxidation-induced N-N coupling of diazatitanacycles has been investigated. nih.gov These studies revealed that the reaction proceeds through a rate-determining initial oxidation, with the coordination of the oxidant to the titanium center being critical for reactivity. nih.gov

Coordination Chemistry of 3,5 Di 2 Pyridyl Pyrazole

Ligand Design Principles and Versatile Coordination Modes

The unique arrangement of nitrogen donor atoms within 3,5-di(2-pyridyl)pyrazole underpins its rich and varied coordination behavior. The presence of both a pyrazole (B372694) ring, which can be deprotonated to act as an anionic bridging unit, and two pyridyl groups allows for multiple modes of binding to metal centers. researchgate.netresearchgate.net

This compound can function as a chelating ligand in several ways. In its neutral form (Hbpypz), it typically acts as a bidentate ligand, coordinating to a metal center through one of the pyridyl nitrogen atoms and the adjacent pyrazole nitrogen. rsc.org This mode of coordination is observed in various mononuclear and dinuclear complexes. For instance, in a dinuclear silver(I) complex, [Ag₂(Hbpypz)₄][CIO₄]₂·2Me₂CO, each Hbpypz ligand utilizes only two of its four nitrogen atoms to form a typical bidentate chelate. rsc.org

Upon deprotonation, the resulting pyrazolate anion (bpypz⁻) can also exhibit bidentate chelation. The versatility of the ligand is further demonstrated by its ability to adopt a tetradentate coordination mode, particularly in the formation of dinuclear complexes. researchgate.net

One of the most significant features of this compound is its ability to act as a bridging ligand, facilitating the formation of di- and polynuclear metal complexes. researchgate.netresearchgate.net The deprotonated pyrazolate ring is particularly effective at bridging two metal centers. researchgate.netuniversiteitleiden.nl This bridging can occur in conjunction with the chelation from the pyridyl groups, leading to complex and often aesthetically pleasing molecular architectures.

In a polymeric silver(I) complex, {[Ag(Hbpypz)]CIO₄}∞, each ligand bridges two separate silver atoms, forming an infinite-chain structure. rsc.org This demonstrates the ligand's capacity to generate extended coordination polymers. Furthermore, the rigid nature of the this compound scaffold is instrumental in creating dinuclear metal centers, which are of significant interest for their potential applications in catalysis, such as water oxidation.

The conformation of the this compound ligand can significantly influence the resulting structure of the metal complex. The ligand can adopt both planar and non-coplanar conformations. For example, in a tetranuclear copper(II) complex, [Cu₄(bpypz)₄(CIO₄)₄]·2H₂O, the Hbpypz ligand is strictly planar. rsc.org In contrast, a non-coplanar conformation is observed in silver(I) complexes, highlighting the coordinative flexibility of the ligand. rsc.org

Tautomerism, the existence of two or more interconvertible structural isomers, is another crucial aspect of pyrazole chemistry that affects coordination. tandfonline.comajgreenchem.comencyclopedia.pub The pyrazole ring of this compound can exist in different tautomeric forms, which can influence its hydrogen bonding capabilities and coordination behavior. ajgreenchem.com The specific tautomer present can be influenced by factors such as the solvent and the nature of the metal ion. tandfonline.com

Bridging Capabilities in Di- and Polynuclear Systems

Synthesis and Structural Elucidation of Metal Complexes

The versatile coordination behavior of this compound has led to the synthesis and structural characterization of a vast number of metal complexes with both transition metals and lanthanides.

A wide variety of transition metal complexes of this compound have been reported, showcasing its adaptability to different metal ions with varying oxidation states and coordination preferences. researchgate.netresearchgate.net

Copper(I/II): Both Cu(I) and Cu(II) complexes have been synthesized. Mononuclear Cu(I) complexes have been investigated for their photoluminescent properties. mdpi.com A notable tetranuclear Cu(II) complex, [Cu₄(bpypz)₄(CIO₄)₄]·2H₂O, exhibits antiferromagnetic interactions. rsc.org The reaction of the ligand with various copper(II) salts has yielded polynuclear compounds with interesting structural and magnetic properties. researchgate.net

Silver(I): Silver(I) complexes of Hbpypz have been shown to form both dinuclear and polymeric structures, demonstrating the ligand's versatile coordination modes. rsc.org

Ruthenium(II/III): Ruthenium complexes of this compound have been explored, particularly in the context of creating dinuclear centers for catalytic applications.

Iron(II): Dinuclear iron(II) spin crossover complexes with the bridging pyrazolate ligand have been synthesized and studied for their magnetic properties. researchgate.net

Cobalt(II) and Nickel(II): Complexes with Co(II) and Ni(II) have been prepared and characterized, often exhibiting interesting magnetic and structural features. researchgate.netacs.org

Platinum(II) and Palladium(II): The pyrazolate ligand has been used to bridge dinuclear Pt(II) and Pd(II) complexes, with the substituent groups on the pyrazole influencing the stereochemistry of the resulting structures. nii.ac.jp

Zinc(II): The coordination of Zn(II) with pendant 3-(2-pyridyl)pyrazole based ligands has been investigated in solution. researchgate.net

The following table summarizes some key structural features of selected transition metal complexes of this compound.

| Metal Ion | Complex Formula | Coordination Mode | Nuclearity | Reference |

| Ag(I) | [Ag₂(Hbpypz)₄][CIO₄]₂·2Me₂CO | Bidentate chelate | Dinuclear | rsc.org |

| Ag(I) | {[Ag(Hbpypz)]CIO₄}∞ | Bridging | Polymeric | rsc.org |

| Cu(II) | [Cu₄(bpypz)₄(CIO₄)₄]·2H₂O | Planar, bridging | Tetranuclear | rsc.org |

| Fe(II) | Fe₂(bpypz)₂(TCNQ)₂₂ | Bridging pyrazolate | Dinuclear | researchgate.net |

| Pt(II) | [Pt₂(ppy)₂(μ-Ph₂pz)₂] | Bridging pyrazolate | Dinuclear | nii.ac.jp |

This table is interactive. Click on the headers to sort the data.

The coordination chemistry of this compound extends to the lanthanide series, leading to the formation of coordination polymers and molecular complexes with interesting luminescence properties. dntb.gov.uamdpi.comnih.gov The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. dntb.gov.ua

A series of lanthanide-containing 1D-coordination polymers and dinuclear and mononuclear complexes have been synthesized using a related ligand, 3-(2-pyridyl)pyrazole. mdpi.com These compounds exhibit a range of structural diversity and luminescence behaviors. For example, a cerium(III) complex, [Ce(2–PyPzH)₃Cl₃], displays a bright orange broadband emission. mdpi.com The synthesis of 3D and 2D lanthanide coordination polymers with 3-(3-pyridyl)pyrazole has also been reported, with some exhibiting high luminescence quantum yields. nih.gov

The following table provides examples of lanthanide complexes and their notable properties.

| Lanthanide | Complex Type | Structural Feature | Luminescence Property | Reference |

| Ce(III) | Mononuclear complex | [Ce(2–PyPzH)₃Cl₃] | Bright orange emission | mdpi.com |

| Tb(III) | 2D Coordination Polymer | 2∞[Tb₂(3-PyPzH)₃Cl₆]·2solv | High quantum yield (up to 76%) | nih.gov |

| Sm, Eu, Gd | Dinuclear polymorphic complexes | α–, β–[Ln₂(2–PyPzH)₄Cl₆] | Varied luminescence | mdpi.com |

| La, Nd, Sm | 1D Coordination Polymers | ¹∞[Ln₂(2–PyPzH)₄Cl₆] | Varied luminescence | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Formation of Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs), also known as coordination polymers, are crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and connectivity of the this compound (H2dpp) ligand make it an effective building block for creating MOFs with diverse topologies and potential applications.

The H2dpp ligand can bridge multiple metal centers, facilitating the growth of extended, porous structures. For instance, solvothermal reactions involving H2dpp with different metal salts, such as cadmium chloride or copper chloride, have led to the formation of novel coordination polymers. researchgate.net The structure of these MOFs is highly dependent on factors such as the choice of metal ion, the solvent system, and the presence of auxiliary ligands. These factors influence the coordination geometry of the metal center and the conformation adopted by the flexible H2dpp ligand.

In one example, the exploration of the coordination chemistry of a related bis-bidentate ligand, 4,4′-methylenebis(1-(2-pyridyl)-3,5-dimethylpyrazole), with copper(II) nitrate (B79036) resulted in a coordination polymer composed of [Cu2L] fragments. These fragments are linked by bridging nitrate anions, forming undulating two-dimensional sheets with a (6,3)-topology. publish.csiro.au The strategic selection of precursor metal salts and bridging organic ligands like H2dpp allows for the synthesis of materials with controlled one-, two-, or three-dimensional topologies. publish.csiro.au

The versatility of pyrazole-based linkers extends to the creation of MOFs with specific functionalities. For example, pyrazole-carboxylate ligands, which combine the coordination ability of pyrazole with that of carboxylates, have been used to synthesize MOFs with interesting properties. The pyrazole's NH group can act as an additional site for interaction, a feature not present in more common pyridine-carboxylate linkers. mdpi.com This has been demonstrated in the synthesis of rtl-MOFs using an azo-functionalized pyrazole-isophthalic acid ligand with copper and zinc. mdpi.com The inherent stability often imparted by pyrazolate-based linkers is a significant advantage in the design of robust MOFs. uninsubria.it

Table 1: Examples of MOFs and Coordination Polymers with Pyrazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Structure/Topology | Reference(s) |

|---|---|---|---|

| 4,4′-methylenebis(1-(2-pyridyl)-3,5-dimethylpyrazole) | Copper(II) | 2-D undulating sheets with (6,3)-topology | publish.csiro.au |

| 3,5‑diethyl‑4‑(4‑pyridyl)‑pyrazole (Hdeppz) | Cadmium(II), Copper(II) | Coordination polymers | researchgate.net |

| 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | Copper(II), Zinc(II) | rtl-MOFs | mdpi.com |

Characterization Techniques for Coordinated Structures

A suite of analytical methods is employed to elucidate the structure and properties of coordination compounds derived from this compound. These techniques provide crucial information on bond connectivity, molecular geometry, and the nature of interactions in both the solid state and solution.

Single-Crystal X-ray Diffraction Analysis

For complexes involving pyrazole-derived ligands, X-ray diffraction has been instrumental in confirming their molecular structures. For example, the crystal structure of {bis[3-phenyl-5-(2-pyridyl) pyrazole]aquachlorocobalt(II)}chloride monohydrate revealed a hexacoordinated cobalt(II) atom. researchgate.net The metal center is bonded to two pyridinic nitrogen atoms and two pyrazolic nitrogen atoms from two separate ligands, in addition to one chlorine atom and one water molecule, resulting in a distorted octahedral environment. researchgate.net The analysis also showed that the ligands are arranged in a cis configuration. researchgate.net

Similarly, studies on various Cu(II), Ni(II), Co(II), and Cd(II) complexes with ligands based on 3-(2-pyridyl)pyrazole have been structurally characterized using this method, showcasing how modifications to the ligand backbone can tune the final complex structure. acs.org In another study, the crystal structure of a vanadium(III) complex with 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine was determined, confirming the tridentate coordination of the ligand to the metal center. mdpi.com These analyses are crucial for understanding the structure-property relationships in these materials. iucr.orgbohrium.com

Table 2: Selected Crystallographic Data for a Representative Pyrazole-Based Complex

| Compound | [Co(HL0)2Cl(H2O)]Cl·H2O (HL0 = 3-phenyl-5-(2-pyridyl)pyrazole) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Octahedral |

| Key Bond Feature | Hexacoordinated Co(II) bonded to two pyridinic N, two pyrazolic N, one Cl, and one H2O molecule. |

| Ligand Arrangement | cis configuration with a dihedral angle of 89.21(6)° between ligands. |

| Reference | researchgate.net |

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) in Solution and Solid State

Spectroscopic methods are vital for characterizing these coordination compounds, providing information that complements diffraction data and is essential for analyzing non-crystalline or solution-phase samples.

Infrared (IR) Spectroscopy is used to identify the coordination mode of the ligand. The coordination of this compound to a metal ion typically causes shifts in the vibrational frequencies of the pyrazole and pyridine (B92270) rings. For instance, a shift in the ν(C=N) stretching vibration to a lower frequency upon complexation is indicative of the azomethine nitrogen coordinating to the metal center. mdpi.com In a study of copper(I) complexes, the presence of ν(N-H) stretching vibrations in the IR spectrum confirmed the absence of ligand deprotonation, indicating the formation of cationic complexes. mdpi.com This technique is routinely used to confirm the binding of the ligand to the metal in newly synthesized compounds. bohrium.combohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structures of these ligands and their diamagnetic complexes in solution. researchgate.net The chemical shifts of the protons on the pyridyl and pyrazole rings are sensitive to the coordination environment. Upon complexation, changes in the electron density around the ligand lead to shifts in the NMR signals, providing insights into the binding mode. For example, the ¹H NMR spectrum of 3,5-dimethyl-1H-pyrazole-1-carbothioamide showed specific signals for the methyl and N-H protons, which could be compared to the spectra of its metal complexes to deduce structural information. orientjchem.org

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the composition of the synthesized complexes. The fragmentation pattern observed in the mass spectrum can provide structural clues and support the proposed formula of the compound. mdpi.comajgreenchem.com For example, the mass spectrum of a vanadium(III) complex showed a molecular ion peak that confirmed its formula, and the fragmentation pattern supported the suggested structure. mdpi.com

Electronic Spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which helps in determining the coordination geometry of the metal ion. For instance, the electronic spectra of metal complexes with a pyrazole-derived Schiff base ligand showed various bands due to d-d transitions and metal-ligand charge transfer, which were used to propose the geometries of the complexes. bohrium.com

Table 3: Summary of Spectroscopic Characterization Techniques

| Technique | Information Obtained | Example Application | Reference(s) |

|---|---|---|---|

| IR Spectroscopy | Identifies coordinating groups through shifts in vibrational frequencies (e.g., ν(C=N), ν(N-H)). | Confirmation of N-coordination in Co(II) and V(III) complexes. | mdpi.commdpi.com |

| NMR Spectroscopy | Elucidates structure in solution for diamagnetic complexes by analyzing chemical shifts. | Characterization of pyrazole-derived ligands and their diamagnetic metal complexes. | researchgate.netorientjchem.org |

| Mass Spectrometry | Confirms molecular weight and elemental composition. | Verification of the formula of a V(III) complex and its fragments. | mdpi.com |

| UV-Vis Spectroscopy | Determines coordination geometry from electronic transition data. | Proposing geometries for Mn(II), Co(II), Cd(II), Zn(II), and Cu(II) complexes. | bohrium.com |

Supramolecular Assemblies Driven by this compound Coordination

Beyond the formation of strong coordination bonds, the H2dpp ligand and its derivatives are adept at directing the formation of intricate supramolecular assemblies through weaker, non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in organizing the primary coordination units into higher-order, multi-dimensional architectures.

The pyrazole N-H group is a particularly effective hydrogen bond donor, readily interacting with anions or solvent molecules present in the crystal lattice. This is a recurring motif in the crystal engineering of pyrazole-based compounds. researchgate.net For example, in the crystal structure of a cobalt(II) complex with 3-phenyl-5-(2-pyridyl)pyrazole, the discrete ionic units and water molecules are linked by a network of hydrogen bonds. researchgate.net Similarly, in complexes of 3,5-dimethylpyrazole (B48361) with Cu(II) and Co(II), classical hydrogen bonds (e.g., N-H···O, O-H···Cl) and other weak interactions dictate the final supramolecular structure, leading to the formation of 2D and 3D architectures. researchgate.netmdpi.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridyl and pyrazole rings are significant in stabilizing the crystal packing. researchgate.net These interactions occur between adjacent ligands, either within the same coordination unit or between neighboring units, contributing to the formation of layered or stacked assemblies. semanticscholar.org The interplay of coordination bonds, hydrogen bonding, and π-π stacking allows for the construction of complex supramolecular structures with a high degree of control over the final architecture. researchgate.net For instance, the crystal structure analysis of a Ni(II) coordination compound revealed various non-covalent interactions, including anion–π, π–π, and C–H∙∙∙π, which collectively stabilize the layered assembly of the compound. bohrium.comresearchgate.net

Catalytic Applications of 3,5 Di 2 Pyridyl Pyrazole Metal Complexes

Homogeneous Catalysis Mediated by 3,5-Di(2-pyridyl)pyrazole Complexes

Complexes of this compound have demonstrated significant promise in homogeneous catalysis, where the catalyst and reactants are in the same phase. The ligand's ability to stabilize different oxidation states of the metal and to facilitate the assembly of multinuclear metal centers has been instrumental in the design of catalysts for a variety of organic reactions.

Palladium complexes incorporating pyrazole-based ligands have been investigated for their catalytic activity in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. rsc.org For instance, palladium(II) complexes with bulky bis(pyrazolyl) ligands have been synthesized and successfully employed as pre-catalysts in the Suzuki-Miyaura cross-coupling reaction. rsc.org The steric and electronic properties of the pyrazole (B372694) ligands can be fine-tuned by introducing different substituents, which in turn influences the catalytic efficiency of the metal complex. rsc.org

| Catalyst System | Reaction | Conversion (%) | Temperature (°C) | Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Phenyl-substituted bis(pyrazolyl)palladium(II) | Bromobenzene + Phenylboronic acid → Biphenyl | 98 | 140 | 4 | 0.33 |

| Tertiary-butyl-substituted bis(pyrazolyl)palladium(II) | Bromobenzene + Phenylboronic acid → Biphenyl | 81 | 140 | 4 | 0.33 |

Ruthenium(II) complexes featuring pyrazolyl-pyridyl-pyrazole ligands have emerged as exceptionally active catalysts for the transfer hydrogenation of ketones. acs.orgresearchgate.net These reactions, which typically use isopropyl alcohol as a hydrogen source, are a valuable method for the reduction of carbonyl compounds. acs.orgresearchgate.net The presence of a β-NH group on the pyrazole arm of the ligand has been shown to dramatically accelerate the reaction rate. acs.orgresearchgate.net This rate enhancement is attributed to the hemilability of the ligand, where the weakly coordinating pyrazole can dissociate from the metal center, and the presence of the convertible NH group, which participates in the catalytic cycle. acs.orgresearchgate.netrsc.org

Manganese(I) complexes with pyrazole-based ligands have also been shown to be effective catalysts for the transfer hydrogenation of a wide range of ketones under mild conditions. researchgate.netresearcher.life These catalysts exhibit good to excellent yields and tolerate a variety of functional groups. researchgate.net The mechanism is suggested to proceed via an outer-sphere hydrogen transfer. researchgate.net Furthermore, iridium complexes with proton-responsive pyrazole-containing ligands have been developed for the hydrogenation of carbon dioxide. nih.govosti.gov The catalytic activity of these iridium complexes is significantly enhanced by the presence of the pyrazole ligand compared to complexes with unsubstituted bipyridine ligands. osti.gov

| Catalyst | Reaction Conditions | Final TOF (h⁻¹) |

|---|---|---|

| Ruthenium(II) pyrazolyl-pyridyl-pyrazole complex | Refluxing isopropyl alcohol | Up to 720,000 |

The ability of this compound to act as a bridging ligand, bringing two metal centers into close proximity, is a key feature in the design of catalysts for multi-electron oxidation reactions, most notably water oxidation. researchgate.net Dinuclear ruthenium complexes with a 3,5-di(2-pyridyl)pyrazolate (bpp⁻) bridging ligand have been shown to be active catalysts for the oxidation of water to molecular oxygen. researchgate.netmdpi.comresearchgate.net

One such heteroleptic dinuclear ruthenium complex achieved a turnover number (TON) of 512 and a turnover frequency (TOF) of 1.4 x 10⁻² s⁻¹ using cerium(IV) as a chemical oxidant. researchgate.net The close proximity of the two ruthenium centers, enforced by the bpp⁻ ligand, is crucial for the key O-O bond formation step, which is proposed to occur through the interaction of two high-valent ruthenium-oxo species. researchgate.netmdpi.com This contrasts with earlier water oxidation catalysts that relied on a µ-oxo bridge. researchgate.net Pentanuclear iron complexes with substituted 3,5-bis(pyridyl)pyrazole ligands have also been developed as catalysts for water oxidation, demonstrating high Faradaic efficiencies. acs.orgdiva-portal.orgrsc.org Copper(II) complexes with pyrazole-based ligands have shown catalytic activity in the oxidation of catechol to o-quinone. bohrium.com

| Catalyst | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|

| [{Ru(tpy)(H₂O)}₂(µ-bpp)]³⁺ | Ce(IV) (pH 1) | 512 | 1.4 x 10⁻² |

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions, and ligands that can facilitate this process are of significant interest. uva.esresearchgate.netacs.org The this compound ligand, with its acidic N-H proton on the pyrazole ring, is well-suited for this role. uva.es Cationic copper(I) complexes with a non-deprotonated pyrazole-pyridine ligand have been shown to act as bifunctional catalysts for PCET processes. mdpi.com The presence of the acidic proton allows the complex to participate in reactions where both an electron and a proton are transferred. uva.esmdpi.com The study of homo- and heterobimetallic ruthenium and osmium complexes with a pyrazole-3,5-bis(benzimidazole) bridging ligand has provided insights into the thermodynamics and kinetics of PCET processes, including the determination of bond dissociation free energies for the N-H bonds. ias.ac.in

Oxidation Catalysis, Including Water Oxidation

Heterogeneous Catalytic Systems

While much of the research has focused on homogeneous catalysis, there is potential for developing heterogeneous catalysts based on this compound complexes. Immobilizing these molecular catalysts onto solid supports can offer advantages such as easier separation of the catalyst from the reaction mixture and improved catalyst stability and recyclability. For instance, dinuclear ruthenium complexes have been successfully adsorbed onto the surface of indium tin oxide (ITO) electrodes, where they exhibit high turnover numbers for electrochemical water oxidation. mdpi.com This demonstrates the feasibility of integrating these molecular catalysts into heterogeneous systems for applications such as artificial photosynthesis. The development of robust and efficient heterogeneous catalysts derived from this compound complexes remains an active area of research.

Mechanistic and Kinetic Studies of Catalytic Cycles

Understanding the mechanism and kinetics of catalytic cycles is essential for the rational design of more efficient catalysts. For water oxidation catalyzed by dinuclear ruthenium complexes with a 3,5-di(2-pyridyl)pyrazolate bridge, mechanistic studies have pointed towards an intermolecular bimolecular (I2M) pathway for O-O bond formation. mdpi.comresearchgate.net This involves the interaction of two Ru(V)=O units. researchgate.net The strategic positioning of the ligands around the metal centers plays a crucial role in facilitating this pathway. mdpi.com

In the case of transfer hydrogenation catalyzed by ruthenium complexes with pyrazolyl-pyridyl-pyrazole ligands, experimental findings and literature precedents suggest a mechanism involving the hemilability of the ligand. researchgate.net The dissociation of the pyrazole arm from the ruthenium center is a key step in the catalytic cycle. rsc.org Kinetic studies of copper(II)-catalyzed catechol oxidation have involved monitoring the rate of formation of o-quinone spectrophotometrically. bohrium.com These studies help to elucidate the factors that influence the reaction rate, such as the nature of the solvent and the composition of the catalyst. bohrium.com

Ligand Tuning for Enhanced Catalytic Activity and Selectivity

The catalytic performance of metal complexes derived from this compound is not static; it can be precisely adjusted through strategic modifications to the ligand's molecular structure. This process, known as ligand tuning, involves altering the steric and electronic properties of the this compound framework to optimize the catalytic activity and selectivity of the corresponding metal center for a specific chemical transformation. Researchers have demonstrated that even subtle changes to the ligand can lead to significant improvements in catalytic efficiency, product yield, and the ability to control reaction pathways. mdpi.comnih.gov

The primary strategies for tuning involve introducing substituents at various positions on the pyrazole or pyridyl rings. These modifications allow for the fine-tuning of the ligand's interaction with the metal ion, which in turn influences the reactivity of the entire complex. mdpi.com

Steric Hindrance Modifications

One effective method for tuning catalytic behavior is the introduction of bulky substituents onto the ligand scaffold. By increasing the steric hindrance around the metal center, chemists can control the approach of substrates, often leading to enhanced selectivity. The possibility of introducing different groups in the 3,5-positions of the pyrazole ring allows for the modulation of steric properties, which can define the outcome of a polymerization reaction. mdpi.com

A clear example of this principle is found in the field of ethylene (B1197577) polymerization using vanadium(III) complexes. Researchers have compared the catalytic activity of complexes bearing pyrazole rings substituted with either methyl or bulky phenyl groups. The introduction of larger phenyl groups at the 3 and 5-positions of the pyrazole moiety significantly impacts the catalytic performance. mdpi.com The complex with diphenyl-substituted ligands, {2,6-[(3,5-ph2pz)CH2]2py}VCl3, demonstrated high catalytic activity for converting ethylene into high-density polyethylene (B3416737) with high molecular weights. mdpi.com

Table 1: Effect of Pyrazole Substituents on Vanadium-Catalyzed Ethylene Polymerization Comparison of a vanadium complex with 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine against one with 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine.

| Ligand Substituent | Metal Complex | Catalytic Activity (kg PE/mol V·h) | Molecular Weight ( g/mol ) | Polymer Type |

| Diphenyl | {2,6-[(3,5-ph2pz)CH2]2py}VCl3 | High | Up to 1.0 × 106 | Highly Linear Polyethylene |

| Dimethyl | {2,6-[(3,5-Me2pz)CH2]2py}VCl3 | Comparison Basis | Not specified | Polyethylene |

Electronic Property Adjustments

Altering the electronic environment of the metal center is another powerful strategy for enhancing catalysis. This is typically achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ligand structure. These groups can modify the electron density at the metal, affecting its reactivity and ability to facilitate key steps in a catalytic cycle. nih.gov

The synthesis and application of 3,5-aryl-substituted pyrazole derivatives in the chemical fixation of CO2 provides an excellent case study. In the cycloaddition of CO2 to propylene (B89431) oxide to form propylene carbonate, the nature of the substituent on the aryl groups at the 3 and 5-positions of the pyrazole ring significantly influences the reaction's conversion rates. nih.gov Research has shown that pyrazole ligands featuring aryl groups with strong electron-withdrawing substituents (like -NO2) lead to higher catalytic conversions compared to those with electron-donating substituents (like -OCH3 or -CH3). nih.gov This suggests that a more electron-deficient catalyst is more active in this transformation. Interestingly, it was also found that a hydroxyl (-OH) group on the aryl substituent could act as an additional catalytic site, further boosting conversion. nih.gov

Table 2: Influence of Aryl Substituents on Pyrazole-Catalyzed CO2 Cycloaddition Catalytic performance of various 3,5-diarylpyrazoles in the synthesis of propylene carbonate from propylene oxide and CO2.

| Pyrazole Substituent (at 3,5-aryl positions) | Substituent Type | Conversion (%) | Turnover Frequency (TOF, h-1) |

| p-NO2 | Electron-Withdrawing | High | Not specified |

| p-OH | Electron-Donating / H-Bond Donor | Up to 90% | 75 |

| p-OCH3 | Electron-Donating | Lower than EWGs | Not specified |

| p-CH3 | Electron-Donating | Lower than EWGs | Not specified |

These examples underscore the versatility of the this compound framework. Through targeted synthetic modifications, ligands can be custom-designed to create metal complexes with superior activity and selectivity, paving the way for the development of more efficient catalysts for a wide range of chemical reactions. acs.orgthieme-connect.com

Photophysical and Luminescent Properties of 3,5 Di 2 Pyridyl Pyrazole Compounds

Design and Development of Luminescent 3,5-Di(2-pyridyl)pyrazole Complexes

The design of luminescent materials based on this compound involves the strategic selection of metal centers and ancillary ligands to tune the resulting complex's photophysical properties. The DPP ligand itself is a robust scaffold capable of coordinating with transition metals such as copper (Cu), ruthenium (Ru), platinum (Pt), and iron (Fe), as well as lanthanide ions.

A significant area of development involves copper(I) complexes. Researchers have synthesized series of emissive cationic Cu(I) complexes using a DPP derivative, 3-(2-pyridyl)-5-phenyl-pyrazole, in combination with various phosphine (B1218219) co-ligands. mdpi.com The choice of phosphine, including bulky and rigid structures like Xantphos and DPEPhos, has proven to be a critical design element that profoundly influences the luminescence efficiency of the final complex. mdpi.com

Another fruitful avenue has been the development of lanthanide-based complexes. Coordination compounds of 3-(2-pyridyl)pyrazole with lanthanide chlorides have been systematically synthesized to investigate their structure-property relationships. mdpi.comresearchgate.net These studies aim to understand how the specific lanthanide ion and its coordination environment dictate the observed photoluminescence. mdpi.comresearchgate.net

Platinum(II) complexes have also been a focus, particularly in the creation of multinuclear structures. Dinuclear Pt(II) complexes bridged by pyrazolate ligands, such as 3,5-diphenylpyrazolate, have been synthesized and shown to possess strong luminescence, demonstrating the potential for creating complex architectures with unique photophysical behaviors. rsc.org

Furthermore, the DPP ligand itself can be chemically modified to introduce new functionalities. For instance, the synthesis of N-methyl arylazo-3,5-(di-2-pyridyl)pyrazole introduces a photoswitchable azo group, transforming the molecule into a dynamic system responsive to light and pH. rsc.org This highlights a design strategy focused on integrating photochromic properties directly into the ligand framework.

Electronic Transitions and Emission Mechanisms (e.g., MLCT, Ligand-Centered Emission)

Metal-to-Ligand Charge Transfer (MLCT): This is a common emission mechanism in complexes with d-block metals. In many Ru(II) polypyridyl complexes, visible light absorption promotes an electron from a metal-centered d-orbital to a ligand-based π* orbital (¹MLCT). acs.org This is followed by rapid intersystem crossing to a triplet state (³MLCT), from which emission can occur. acs.org Similarly, the interaction of deprotonated pyridine-pyrazoles with copper(I) can form trinuclear complexes that exhibit efficient and long-lived photoluminescence arising from ³MLCT transitions. mdpi.com However, in some Ru(II) complexes with related quinoline-pyrazole ligands, the emissive ³MLCT state can be quenched by non-radiative decay pathways involving lower-energy metal-centered (³MC) states, resulting in poor or no emission at room temperature. acs.org

Ligand-Centered (LC) Emission: In certain complexes, the electronic transitions are confined to the ligand framework. Zinc(II) complexes with pyrazolone-based azomethine ligands, for example, exhibit emission that is assigned to ligand-centered (π-π*) transitions. bohrium.com In some iridium(III) complexes, particularly at low temperatures, the emission can be dominated by a ³LC character, where the electronic excitation is localized on one of the ligands. rsc.org

Metal-Metal-to-Ligand Charge Transfer (MMLCT): This mechanism is characteristic of multinuclear complexes where metal centers are in close proximity. A dinuclear platinum(II) complex bridged by a 3,5-diphenylpyrazolate ligand displays strong red emission attributed to an MMLCT transition, where an electron is promoted from a bonding orbital involving both metal centers to a ligand-based orbital. rsc.org

Lanthanide-Based Transitions: In lanthanide complexes, two primary mechanisms are observed.

5d–4f Transitions: These are parity-allowed and thus typically result in strong, broad emission bands with short lifetimes. A notable example is a cerium(III) complex with 3-(2-pyridyl)pyrazole, which shows a bright orange broadband emission originating from the 5d→4f transition of the Ce³⁺ ion. mdpi.comresearchgate.net

4f–4f Transitions: These transitions are parity-forbidden, leading to sharp, narrow emission lines and long lifetimes. For lanthanides like terbium (Tb³⁺), europium (Eu³⁺), and samarium (Sm³⁺), an "antenna effect" is often exploited. The organic DPP ligand absorbs incident light efficiently and transfers the energy to the metal ion (ligand-to-metal energy transfer), which then de-excites via its characteristic 4f–4f transitions. mdpi.comresearchgate.net

Quantum Yield and Excited State Lifetime Analysis

The efficiency and dynamics of the luminescent processes in this compound complexes are quantified by their photoluminescence quantum yields (PLQY or Φ) and excited-state lifetimes (τ). These parameters vary significantly depending on the metal, ligand structure, and physical state.

Copper(I) complexes based on 3-(2-pyridyl)-5-phenyl-pyrazole showcase a remarkable dependence on their ancillary phosphine ligands and physical state. In the solid state, they can be highly emissive, with quantum yields ranging from 1% to as high as 78% and excited-state lifetimes spanning from 19 to 119 microseconds (µs). mdpi.com In contrast, their emission in a deoxygenated solution is almost entirely quenched, with a PLQY of less than 0.1%. mdpi.com

Lanthanide complexes featuring the 3-(2-pyridyl)pyrazole ligand demonstrate the effectiveness of the antenna effect. A terbium complex, [Tb(2–PyPzH)₂Cl₃], stands out with an exceptionally high quantum yield of 92%, attributed to the efficient energy transfer from the ligand's triplet state to the emissive state of the Tb³⁺ ion. mdpi.comresearchgate.net

Platinum(II) complexes also exhibit high efficiencies. A dinuclear Pt(II) complex bridged by 3,5-diphenylpyrazolate was found to have an absolute quantum yield of 86% in solution and 39% in the solid state at room temperature. rsc.org

Conversely, some ruthenium(II) complexes with related quinoline-pyrazole ligands are characterized by low efficiencies. Even at cryogenic temperatures (77 K), their ³MLCT emission quantum yields are modest, ranging from 0.7% to 3.8%, with microsecond lifetimes. acs.org At room temperature, these complexes are essentially non-emissive due to dominant non-radiative decay pathways. acs.org

Other metal complexes show promising solid-state performance. Certain tetracyanidonitridorhenium(V) complexes incorporating pyrazole (B372694) are highly luminescent, with solid-state quantum yields between 0.65 and 0.75. nih.gov Zinc(II) complexes with pyrazolone-based ligands also display a broad range of efficiencies, with quantum yields reported from 0.03 to 0.49. bohrium.com

| Complex Type | Metal | Emission Color | Quantum Yield (Φ) | Lifetime (τ) | State | Reference |

|---|---|---|---|---|---|---|

| [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(Phosphine)]⁺ | Cu(I) | Yellow-Green | 1% - 78% | 19 - 119 µs | Solid | mdpi.com |

| [Tb(2–PyPzH)₂Cl₃] | Tb(III) | Green | 92% | - | Solid | mdpi.comresearchgate.net |

| [((N^C^N)Pt)₂(μ-3,5-diphenylpyrazolate)]⁺ | Pt(II) | Red | 86% | - | Solution | rsc.org |

| [((N^C^N)Pt)₂(μ-3,5-diphenylpyrazolate)]⁺ | Pt(II) | Red | 39% | - | Solid | rsc.org |

| [ReN(CN)₄(pyrazole)]²⁻ | Re(V) | - | 0.65 - 0.75 | - | Solid | nih.gov |

| Zn(pyrazolone-azomethine)₂ | Zn(II) | Blue to Orange | 3% - 49% | - | Solid | bohrium.com |

Modulation of Photoluminescence by Coordination Environment and External Stimuli

The luminescent properties of this compound complexes are not static; they can be dynamically modulated by changes in the coordination environment and by external physical or chemical stimuli.

The coordination sphere around the metal ion is a primary tool for tuning emission. In the previously mentioned Cu(I)-phosphine complexes, the photoluminescence efficiency is dramatically dependent on the steric bulk and rigidity of the phosphine ligand. mdpi.com Bulky phosphines can shield the emissive core from quenching interactions and enforce a favorable geometry, thereby promoting radiative decay. mdpi.com Similarly, for lanthanide ions like Ce³⁺, the specific geometry and nature of the coordinating ligands influence the crystal field splitting of the 5d orbitals, which in turn can tune the color of the 5d-4f emission across the visible spectrum. mdpi.com

A fascinating example of environmental influence is rigidochromism, where the rigidity of the medium affects the emission color. In a series of tetranuclear Cu(I)-pyrazolate clusters, introducing substituents on the pyrazole ring, even at a position remote from the luminescent Cu₄ core, induces a significant blue shift in the emission of over 100 nm. nsf.gov This long-range steric effect is proposed to increase the conformational rigidity of the entire macrocycle, suppressing structural reorganization in the excited state and leading to higher-energy emission. nsf.gov

Furthermore, the luminescence of some complexes can be controlled by external stimuli, creating molecular switches. Rhenium(V) complexes have been designed where the photoluminescence can be reversibly switched "on" and "off". nih.govacs.org For example, a highly luminescent complex can be converted into a non-luminescent one through a solid-state mechanochemical reaction (grinding) with another molecule. nih.gov The luminescence can then be restored simply by exposing the solid to water. nih.gov This switching behavior is attributed to the formation and breaking of weak interactions, such as hydrogen bonds, which provide or shut down non-radiative decay pathways. nih.govacs.org

Photoswitching Phenomena and pH-Responsive Photochemistry

Beyond modulating emission intensity and color, the this compound framework can be incorporated into molecules that exhibit photochromism—a reversible transformation between two forms having different absorption spectra. This is typically achieved by integrating a photoswitchable unit, such as an azobenzene (B91143) group, into the ligand structure.

Researchers have designed and synthesized N-methyl arylazo-3,5-(di-2-pyridyl)pyrazole, which functions as a molecular photoswitch. rsc.org Like other azo-based compounds, it can exist in a thermally stable trans configuration and a metastable cis configuration. researchgate.net Irradiation with light of a specific wavelength (e.g., UV) triggers isomerization from the trans to the cis form, and the molecule can revert to the stable trans form either thermally or upon irradiation with a different wavelength (e.g., visible light). rsc.orgresearchgate.net

These pyrazole-based photoswitches display excellent switching characteristics and have been engineered for advanced applications. rsc.org A key feature is that their photochemical properties can be responsive to the chemical environment. The stability of the cis isomer and the kinetics of the thermal back-isomerization can be tuned by the pH of the solution and the presence of different counter-ions. rsc.org This dual responsiveness has led to the development of photoswitches that can achieve reversible pH modulation using light as the trigger, demonstrating a sophisticated interplay between photochemical and acid-base chemistry. rsc.org

Advanced Applications in Light-Emitting Devices and Optoelectronic Materials

The favorable luminescent properties of many this compound complexes, including high quantum yields, tunable emission colors, and good stability, make them highly attractive candidates for use in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): Complexes that exhibit efficient electroluminescence are prime materials for the emissive layer in OLEDs. Copper(I) complexes with pyridine-pyrazole ligands have been identified as having significant potential for the fabrication of solution-processed OLEDs, which could lower manufacturing costs. mdpi.com Derivatives such as pyrazolo[3,4-b]quinolines have been successfully employed as emitters in OLED devices, producing bright bluish-green light. mdpi.com Thermally stable zinc(II) complexes with tunable blue-to-orange luminescence are also considered promising electroluminescent materials for this technology. bohrium.com

Light-Emitting Electrochemical Cells (LEECs): LEECs are a related class of light-emitting devices that have a simpler device architecture than traditional OLEDs. A dinuclear platinum(II) complex featuring a 3,5-diphenylpyrazolate bridging ligand has been successfully incorporated into a LEEC. rsc.org The resulting device produced bright and efficient red electroluminescence, demonstrating the feasibility of using these multinuclear complexes in practical applications. rsc.org

Photovoltaics: In addition to light emission, pyrazole-based compounds are being explored for light-harvesting applications. Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives have been tested in the active layer of bulk heterojunction organic solar cells, showcasing the versatility of this class of materials in various optoelectronic fields. mdpi.com

The continued research into this compound and its derivatives promises further advancements in materials for next-generation lighting, displays, and solar energy conversion.

Applications in Advanced Materials Science

Development of Functional Materials and Nanocomposites

3,5-Di(2-pyridyl)pyrazole serves as a crucial component in the creation of advanced functional materials and nanocomposites. chemimpex.com Its defining feature is a central pyrazole (B372694) ring substituted with two pyridyl groups at the 3 and 5 positions. This configuration provides strong chelating capabilities, allowing for the formation of stable coordination complexes with a variety of transition metals, including ruthenium (Ru), copper (Cu), and iron (Fe). This ability to form robust metal complexes is fundamental to its use in developing materials with enhanced mechanical and thermal properties suitable for various industrial applications. chemimpex.com

The versatility of DPP extends to its role as a ligand in the synthesis of metal complexes that are pivotal in catalysis and materials science. chemimpex.com These complexes often exhibit improved stability and reactivity. chemimpex.com The incorporation of DPP into the structure of materials can lead to the development of functional nanocomposites with tailored properties. chemimpex.com

Sensor Technologies for Metal Ion Detection and Environmental Monitoring

The unique structure of this compound makes it an excellent candidate for the development of sensor technologies, particularly for the detection of metal ions. chemimpex.com The nitrogen atoms within the pyrazole and pyridine (B92270) rings act as effective binding sites for metal cations. This interaction can be designed to produce a measurable signal, such as a change in fluorescence, upon binding with a specific metal ion.

For instance, pyrazole derivatives have been successfully employed as fluorescent chemosensors for the selective detection of metal ions like Aluminum (Al³⁺). rsc.org The design of these sensors often involves combining the pyrazole core with other functional groups to enhance selectivity and sensitivity. rsc.org Pyrazole-based probes have demonstrated the ability to detect metal ions even in complex environmental samples, highlighting their potential for real-time analysis and environmental monitoring. rsc.org Research has shown that pyrazole-pyridine derivatives are promising candidates for metal detection systems due to their straightforward synthesis, high fluorescence quantum yields, and the strategic placement of nitrogen donor atoms for chelate formation. rsc.org

A notable example is a "turn-off" fluorescent probe based on a 1-(2-pyridyl)-4-styrylpyrazole derivative, which exhibited high selectivity for mercury (Hg²⁺) ions with a low limit of detection. nih.govacs.org The sensing mechanism relies on the quenching of fluorescence upon the formation of a complex between the probe and the mercury ion. nih.govacs.org Such sensors provide a reliable and sensitive approach for monitoring metal ions in various environments. chemimpex.com

Self-Assembled Supramolecular Architectures with Tailored Properties

The ability of this compound to act as a versatile ligand is central to its application in supramolecular chemistry, where it facilitates the self-assembly of complex, multi-component architectures. glpbio.com The directional-binding information encoded within the ligand structure guides the formation of predictable and well-defined supramolecular structures upon coordination with metal ions.

DPP and its derivatives are instrumental in constructing dinuclear and polynuclear metal complexes. researchgate.net The pyrazole ring, with its adjacent nitrogen donor atoms, can act as a bridge between two metal centers, bringing them into close proximity. researchgate.net This proximity is crucial for facilitating electronic communication between the metal ions, which can lead to unique magnetic and electronic properties. researchgate.net

The coordination versatility of DPP has been demonstrated in the formation of various supramolecular structures, including dinuclear, tetranuclear, and polymeric complexes with metals like silver(I) and copper(II). rsc.org The conformation of the DPP ligand can adapt based on the coordinating metal ion, being planar in some complexes and non-coplanar in others, which influences the final architecture. rsc.org This adaptability allows for the creation of a wide range of supramolecular assemblies with tailored properties, from simple dinuclear species to complex coordination polymers. rsc.orgmdpi.com

Integration into Polymeric Systems

The integration of this compound into polymeric systems offers a pathway to developing advanced materials with enhanced functionalities. The chelating properties of DPP can be harnessed to create metal-containing polymers or to modify the surfaces of existing polymers.

One approach involves the synthesis of ligands where the this compound unit is attached to a polymerizable group. This allows for the incorporation of the metal-binding site directly into the polymer backbone or as a pendant group. The resulting metallopolymers can exhibit interesting catalytic, electronic, or magnetic properties derived from the coordinated metal centers.

Furthermore, DPP-based complexes can be physically blended or dispersed within a polymer matrix to form composite materials. These composites can benefit from the properties of the DPP complex, such as its thermal stability or its ability to interact with specific analytes, thereby imparting new functionalities to the bulk polymer. The development of such integrated systems is an active area of research with potential applications in catalysis, sensing, and advanced materials. chemimpex.com

Theoretical and Computational Investigations

Electronic Structure and Geometrical Optimization using Density Functional Theory (DFT)

Studies on related pyridylpyrazole systems have demonstrated good agreement between DFT-optimized geometries and those determined experimentally by X-ray crystallography. For instance, in a study of blue-emitting iridium(III) complexes, the differences in bond lengths between the optimized and X-ray determined structures were below 0.04 Å. rsc.org This level of accuracy validates the use of DFT for predicting the structures of these complex molecules.

The planarity of the pyrazole (B372694) and pyridyl rings is a key feature of the molecule's geometry. The dihedral angles between these rings influence the extent of electronic communication between the different heterocyclic components. DFT calculations can accurately predict these torsional angles, which is crucial for understanding the molecule's photophysical properties and its behavior as a ligand in metal complexes.

Furthermore, DFT is instrumental in studying the tautomerism inherent in pyrazole systems. For 3,5-disubstituted pyrazoles, DFT calculations can determine the relative stabilities of the different tautomeric forms. mdpi.com The choice of functional and basis set, such as B3LYP/6-31G**, has been shown to be effective in these investigations. mdpi.com The electronic nature of substituents on the pyrazole ring significantly influences the tautomeric equilibrium. Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. mdpi.com

Prediction and Interpretation of Spectroscopic and Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting the spectroscopic and photophysical properties of 3,5-Di(2-pyridyl)pyrazole and its derivatives. These calculations provide insights into electronic transitions, which are fundamental to understanding UV-vis absorption and emission spectra.

For instance, in copper(I) complexes of 3-(2-pyridyl)-5-phenyl-pyrazole, TD-DFT calculations have been used to analyze the UV-vis absorption spectra. mdpi.com The intense bands observed at shorter wavelengths are typically assigned to π→π* transitions centered on the pyridine-pyrazole and associated aromatic ligands. mdpi.com

In the context of phosphorescent materials, such as iridium(III) complexes, TD-DFT calculations are essential for understanding their emissive properties. rsc.org These calculations can predict the energies of the triplet excited states and elucidate the nature of the transitions, which can be a mixture of ligand-centered (LC) and metal-to-ligand charge-transfer (MLCT) states. rsc.org The agreement between calculated and experimental emission wavelengths and excited-state lifetimes validates the computational models. rsc.org

The photophysical properties of this compound derivatives can be tuned by modifying the substituents on the pyrazole or pyridyl rings. Computational studies can guide these synthetic modifications to achieve desired absorption and emission characteristics for applications in areas like photonic devices and solar energy.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity and electronic properties of this compound. The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's chemical reactivity and kinetic stability.

In iridium(III) complexes featuring pyridylpyrazole ligands, the HOMO is often localized on the iridium metal center and the phenyl ring of a cyclometalating ligand, while the LUMO is situated on the pyridyl ring. rsc.org This spatial separation of the HOMO and LUMO is characteristic of many phosphorescent organometallic complexes and influences their emission properties. rsc.org Electron-withdrawing substituents, such as sulfone groups, can lower the HOMO energy levels. rsc.org

Molecular Electrostatic Potential (MEP) surface analysis is another powerful computational tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For related pyrazole derivatives, MEP analysis has identified regions of high negative potential, often localized on nitrogen atoms or carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of high positive potential, typically around hydrogen atoms capable of hydrogen bonding, suggest sites for nucleophilic interaction.

Studies on Intermolecular Interactions and Proton Transfer Processes

The pyrazole moiety of this compound, with its adjacent pyrrole-like and pyridine-like nitrogen atoms, can act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capability facilitates the formation of various intermolecular interactions, including self-association into dimers, trimers, and larger aggregates, as well as interactions with solvent molecules. mdpi.comnih.govencyclopedia.pub

Theoretical studies have been extensively performed to understand these intermolecular interactions and the resulting proton transfer processes. researchgate.netmdpi.comnih.gov In the gas phase, intermolecular interactions are necessary for proton transfer to occur, which can happen between two pyrazole molecules or with a third molecule. nih.gov Computational studies, using methods like DFT and MP2 with basis sets such as 6-311++G(d,p), have been employed to investigate the mechanisms and energetics of these proton transfer reactions. researchgate.net

These studies have explored single proton transfer, double proton transfer within dimers, and proton transfer assisted by solvent molecules like water or ammonia. researchgate.net The activation energies for these processes can be prohibitively high for an isolated molecule, but are significantly lowered by the presence of interacting molecules. researchgate.net The electronic nature of substituents on the pyrazole ring also plays a crucial role; electron-withdrawing groups can lead to the formation of stronger dimers in 3-substituted pyrazoles, while electron-donating groups have a similar effect in 5-substituted tautomers. researchgate.net

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a valuable tool for investigating the reaction pathways and energetics of reactions involving pyrazole derivatives. For instance, theoretical studies have been conducted on the reaction of azomethine imine with acetylene (B1199291) to form a parent 3-pyrazoline, providing insights into the reaction mechanism. csic.es

In the context of proton transfer in pyrazoles, computational studies have calculated the activation energies for various transfer mechanisms. researchgate.net Single proton transfer reactions for the interconversion of pyrazole derivatives have been found to have high activation energies, typically in the range of 45-54 kcal/mol at the B3LYP and MP2 levels of theory. researchgate.net This indicates that such unimolecular processes are generally unfavorable.

Computational methods can also be used to explore the reactivity of the pyrazole ring itself. The pyrazole scaffold contains both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions, making it a versatile building block in organic synthesis. mdpi.com The regiochemistry of reactions can be influenced by the nature of the substituents, and computational modeling can help predict these outcomes by analyzing the electronic properties of the molecule. For example, it has been shown through theoretical calculations that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. nih.govencyclopedia.pub

Biological and Agrochemical Research Perspectives

Interaction Studies with Biological Targets

The biological effects of 3,5-Di(2-pyridyl)pyrazole are intrinsically linked to its function as a potent ligand. Its molecular structure, featuring a central pyrazole (B372694) ring flanked by two pyridyl groups, allows it to form stable coordination complexes with various transition metal ions, such as copper(II), nickel(II), and iron(II). This chelation capability is central to its mechanism of action, as the resulting metal complexes are often the primary bioactive species.

These metal complexes can interact with a range of biological macromolecules, including proteins and nucleic acids. The mode of interaction with proteins can modulate the activity of enzymes and receptors, leading to diverse physiological responses.

Furthermore, research into pyrazole derivatives has revealed their capacity for DNA interaction. Metal complexes of some pyrazole-based compounds have been shown to bind to DNA primarily through an intercalative mode. mdpi.com This is where the planar aromatic rings of the ligand stack between the base pairs of the DNA double helix. mdpi.com Such interactions can interfere with DNA replication and transcription processes, forming a basis for their observed cytotoxic effects. Molecular docking studies have further elucidated these interactions, showing that pyrazole derivatives can bind to the minor groove of the DNA structure. nih.gov

Potential in Pharmaceutical Development and Drug Formulation

The unique structural and reactive properties of this compound and its derivatives have positioned them as promising candidates in pharmaceutical research, particularly in the development of new therapeutic agents. chemimpex.comnih.gov

The anticancer potential of pyrazole derivatives has been a significant area of investigation. nih.gov In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The anticancer mechanism is often linked to the inhibition of key cellular targets. For instance, various pyrazole derivatives have been identified as inhibitors of enzymes crucial for cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). japsonline.com Some fused pyrazole derivatives have shown potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov The table below summarizes the cytotoxic activity of selected pyrazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Fused Pyrazole Derivative 1 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Fused Pyrazole Derivative 2 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Fused Pyrazole Derivative 4 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Fused Pyrazole Derivative 8 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Fused Pyrazole Derivative 11 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Fused Pyrazole Derivative 12 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Fused Pyrazole Derivative 15 | HEPG2 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Pyrazole Benzothiazole Hybrid 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | - |

| Polysubstituted Pyrazole Derivative 59 | HepG2 | 2 | Cisplatin | 5.5 |

The versatility of the pyrazole scaffold allows for its incorporation into various drug formulations, aiming to target specific biological pathways and potentially leading to more effective treatments with fewer side effects. chemimpex.com

Applications in Agrochemical Formulations (e.g., Pesticides, Herbicides)

The biological activity of pyrazole derivatives extends into the field of agricultural chemistry. chemimpex.com Compounds based on the pyrazole structure have been developed and commercialized as active ingredients in a variety of agrochemical products, including pesticides and herbicides. chemimpex.comnih.gov

In the realm of herbicides, certain pyrazole derivatives function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org This enzyme is vital for pigment synthesis in plants, and its inhibition leads to bleaching of the foliage and eventual plant death. clockss.org Some pyrazole-based compounds are pro-herbicides, meaning they are converted into the active herbicidal molecule within the target plant. clockss.org For example, pyrazolynate (B1679932) and pyrazoxyfen (B166693) are metabolized to the active HPPD inhibitor DTP. clockss.org

As insecticides, pyrazole derivatives have also shown significant efficacy. For instance, N-pyridylpyrazole derivatives have been investigated for their insecticidal properties against various pests. researchgate.net The mechanism of action for some of these insecticides involves blocking chloride channels in the nervous system of insects. clockss.org The development of pyrazole-containing pesticides like tetrachlorantraniliprole (B15296268) highlights the commercial success of this class of compounds in crop protection. google.com

Antimycobacterial Activity and Chemotherapeutic Potential

A significant area of research for pyrazole derivatives is their activity against mycobacteria, the causative agents of diseases such as tuberculosis. chemmethod.comjrespharm.com The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents, and pyrazole-based compounds have shown considerable promise. chemmethod.com

Several studies have synthesized and evaluated pyrazole derivatives for their antimycobacterial effects. For example, a pyrazole derivative identified as NSC 18725 was found to be a potent inhibitor of both fast and slow-growing mycobacteria, with a Minimum Inhibitory Concentration (MIC) of 0.3125 µM. nih.gov This compound was also shown to act synergistically with the first-line anti-tuberculosis drug isoniazid. nih.gov The mechanism of action for NSC 18725 was linked to the induction of autophagy in host cells, a cellular process that can help clear intracellular pathogens. nih.gov

The table below presents the antimycobacterial activity of selected pyrazole derivatives.

| Compound/Derivative Series | Mycobacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Pyrazole Sulfonamide Derivative 14 | M. smegmatis | 62 |

| Pyrazole Sulfonamide Derivative 16 | M. smegmatis | 62 |

| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenylpyrazole) | M. tuberculosis H37Rv | 0.3125 µM |

| Pyrazole-3,5-diamine derivatives | M. tuberculosis H37Rv | 12.5 - 25 |

These findings underscore the chemotherapeutic potential of the pyrazole scaffold in developing new treatments for mycobacterial infections. chemmethod.comjopcr.com

Conclusions and Future Research Directions

Summary of Key Academic Discoveries and Contributions